Increased Lipophilicity vs. Chloro‑Analog for Membrane Penetration
The target compound exhibits a significantly higher predicted lipophilicity compared to its direct chloro‑analog, 1‑chloro‑4‑(difluoromethoxy)‑2‑nitrobenzene. This increased LogP is a critical factor in medicinal chemistry for enhancing membrane permeability and bioavailability .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 3.48 |
| Comparator Or Baseline | 1‑Chloro‑4‑(difluoromethoxy)‑2‑nitrobenzene, LogP = 2.85 |
| Quantified Difference | ΔLogP = +0.63 (approx. 4‑fold higher partition coefficient) |
| Conditions | Computational predictions using standardized algorithms |
Why This Matters
This higher lipophilicity suggests the compound is a more suitable intermediate for medicinal chemistry programs targeting intracellular or CNS‑penetrant drug candidates.
